2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Description
The compound 2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:
- A 3-(3-methoxyphenyl) substituent at position 3 of the pyrimidine ring.
- 5,6-Dimethyl groups on the thienopyrimidine core.
- An N-(4-methylbenzyl)acetamide side chain at position 1. This compound’s 2,4-dioxo (dione) moiety distinguishes it from monoketone analogs and may enhance hydrogen-bonding interactions with biological targets .
Properties
CAS No. |
899928-90-6 |
|---|---|
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.55 |
IUPAC Name |
2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-15-8-10-18(11-9-15)13-26-21(29)14-27-24-22(16(2)17(3)33-24)23(30)28(25(27)31)19-6-5-7-20(12-19)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) |
InChI Key |
IYKIPEVBSUFRSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and its closest analogs:
Key Observations :
- R1 Substituents : The 3-methoxyphenyl group in the target may enhance π-π stacking interactions compared to ethyl or alkyl substituents in analogs .
- R2 Substituents : The 4-methylbenzyl group offers moderate lipophilicity, contrasting with polar 2,4-dimethoxyphenyl () or bulky isopropylphenyl () groups .
Physicochemical Properties
- Lipophilicity (logP) : The target’s 4-methylbenzyl group and dione core likely result in a logP ~3.5–4.0, higher than polar 2,4-dimethoxyphenyl analogs (logP ~2.8) but lower than isopropylphenyl derivatives (logP ~4.5) .
- Solubility: The dione moiety may improve aqueous solubility compared to monoketone analogs, though methyl/benzyl groups reduce it .
Bioactivity Implications
- Antifungal Potential: Structurally related compounds (e.g., alternaric acid in ) show antifungal activity, suggesting the target’s dione and methoxyphenyl groups may confer similar bioactivity .
- Kinase Inhibition: Thienopyrimidine derivatives are known kinase inhibitors. The target’s acetamide side chain and dione core could modulate selectivity for kinases like EGFR or VEGFR .
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